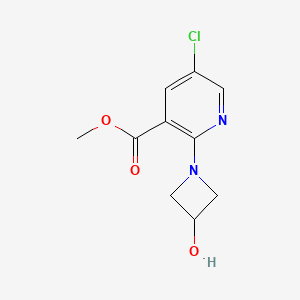
Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate is a chemical compound with the molecular formula C10H11ClN2O3. It is a derivative of nicotinic acid and contains a chloro-substituted pyridine ring, a hydroxyazetidine moiety, and a methyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate typically involves multiple steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloronicotinic acid.
Esterification: The 5-chloronicotinic acid is then esterified using methanol and a suitable acid catalyst to form methyl 5-chloronicotinate.
Azetidine Introduction: The azetidine ring is introduced through a nucleophilic substitution reaction, where 3-hydroxyazetidine reacts with methyl 5-chloronicotinate under basic conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mecanismo De Acción
The mechanism of action of Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds with active sites of enzymes, while the chloro-substituted pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the chloro and azetidine substitutions.
5-Chloronicotinic acid: Lacks the ester and azetidine groups but shares the chloro-substituted pyridine ring.
3-Hydroxyazetidine: Contains the azetidine ring but lacks the nicotinate moiety
Uniqueness
Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyazetidine and chloro-substituted pyridine ring allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H11ClN2O3 |
|---|---|
Peso molecular |
242.66 g/mol |
Nombre IUPAC |
methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-10(15)8-2-6(11)3-12-9(8)13-4-7(14)5-13/h2-3,7,14H,4-5H2,1H3 |
Clave InChI |
YIYXUIZUVGIFNX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=CC(=C1)Cl)N2CC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















